![molecular formula C22H21NO7 B2629770 Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate CAS No. 890613-33-9](/img/structure/B2629770.png)
Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate
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Description
Methyl 4,5-dimethoxy-2-(2-(phenoxymethyl)furan-3-carboxamido)benzoate is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of benzoic acid and belongs to the class of phenylacetate esters.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Synthetic routes involving related furan compounds have been explored for the production of complex molecular structures. For instance, the synthesis of novel herbicides and the development of new synthetic pathways utilizing furan derivatives showcase the versatility of furan compounds in synthetic organic chemistry (Chen Huan-you, 2011). Similarly, methodologies involving the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves highlight the potential for creating biobased precursors and intermediates (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).
properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-(phenoxymethyl)furan-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-18-11-16(22(25)28-3)17(12-19(18)27-2)23-21(24)15-9-10-29-20(15)13-30-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOLHSFRPKVXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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